molecular formula C17H19ClN2O3 B4882875 N-(1-adamantyl)-2-chloro-5-nitrobenzamide CAS No. 85469-95-0

N-(1-adamantyl)-2-chloro-5-nitrobenzamide

Cat. No.: B4882875
CAS No.: 85469-95-0
M. Wt: 334.8 g/mol
InChI Key: WARSELSUALLKII-UHFFFAOYSA-N
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Description

N-(1-adamantyl)-2-chloro-5-nitrobenzamide is a compound that features an adamantane core, a chlorine atom, and a nitro group attached to a benzamide structure The adamantane moiety is known for its rigidity and bulkiness, which can influence the compound’s physical and chemical properties

Mechanism of Action

Target of Action

N-(1-adamantyl)-2-chloro-5-nitrobenzamide, also known as N-1-adamantyl-2-chloro-5-nitrobenzamide, Oprea1_858971, or Oprea1_525486, is a complex compound with potential biological activity Adamantane derivatives have been found to interact with various targets, such as the urokinase-type plasminogen activator . This protein plays a crucial role in the breakdown of blood clots and tissue remodeling.

Mode of Action

Adamantane derivatives are known for their unique stability and reactivity, which allows them to interact with their targets in a specific manner . For instance, some adamantane derivatives have been found to inhibit the action of certain enzymes, thereby affecting the biochemical processes in which these enzymes are involved .

Biochemical Pathways

It’s known that adamantane derivatives can influence various metabolic processes . For instance, they can undergo mono- and dihydroxylation of the adamantyl group, which can affect the metabolic flux and metabolite profile compositions .

Pharmacokinetics

Studies on similar adamantane derivatives have shown that they can be rapidly metabolized, with moderate to long half-lives . These properties can significantly impact the bioavailability of the compound.

Result of Action

Adamantane derivatives are known for their diverse applications in medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and pH, can affect the compound’s reactivity and interaction with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantyl)-2-chloro-5-nitrobenzamide typically involves the adamantylation of a benzamide derivative. One common method includes the reaction of 1-adamantyl nitrate with 2-chloro-5-nitrobenzamide in the presence of a strong acid like sulfuric acid . The reaction proceeds through the formation of a carbocation intermediate, which then attacks the benzamide derivative to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts such as aluminum triflate under microwave irradiation has been explored to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantyl)-2-chloro-5-nitrobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The adamantane core can undergo oxidation to form hydroxylated derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of N-(1-adamantyl)-2-amino-5-nitrobenzamide or N-(1-adamantyl)-2-thio-5-nitrobenzamide.

    Reduction: Formation of N-(1-adamantyl)-2-chloro-5-aminobenzamide.

    Oxidation: Formation of hydroxylated adamantane derivatives.

Scientific Research Applications

N-(1-adamantyl)-2-chloro-5-nitrobenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
  • N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
  • 1-adamantylacetic acid

Uniqueness

N-(1-adamantyl)-2-chloro-5-nitrobenzamide is unique due to the presence of both a nitro group and a chlorine atom on the benzamide structure. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to other adamantane derivatives .

Properties

IUPAC Name

N-(1-adamantyl)-2-chloro-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3/c18-15-2-1-13(20(22)23)6-14(15)16(21)19-17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12H,3-5,7-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARSELSUALLKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401202596
Record name 2-Chloro-5-nitro-N-tricyclo[3.3.1.13,7]dec-1-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401202596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202091
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

85469-95-0
Record name 2-Chloro-5-nitro-N-tricyclo[3.3.1.13,7]dec-1-ylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85469-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-nitro-N-tricyclo[3.3.1.13,7]dec-1-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401202596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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